![molecular formula C15H25NO6 B12050371 4-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid](/img/structure/B12050371.png)
4-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-シクロヘキシルオキシ-2-[(2-メチルプロパン-2-イル)オキシカルボニルアミノ]-4-オキソブタン酸は、化学、生物学、医学のさまざまな分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、シクロヘキシルオキシ基、tert-ブトキシカルボニル(Boc)保護アミン、ブタン酸部分を含む独自の構造が特徴です。これらの官能基の存在により、合成および研究目的の汎用性のある分子となっています。
準備方法
合成経路および反応条件
4-シクロヘキシルオキシ-2-[(2-メチルプロパン-2-イル)オキシカルボニルアミノ]-4-オキソブタン酸の合成には通常、入手しやすい出発物質から始まる複数のステップが含まれます。一般的な合成経路の1つには、次のステップが含まれます。
アミン基の保護: アミン基は、tert-ブトキシカルボニル(Boc)無水物を使用して保護し、Boc保護アミンを形成します。
エステルの形成: 次に、保護されたアミンを適切なエステル化剤と反応させて、エステル中間体を形成します。
シクロヘキシルオキシ基の導入: エステル中間体は、適切な条件下でシクロヘキシルオキシ基とさらに反応させ、シクロヘキシルオキシ部分を紹介します。
加水分解: 最後のステップは、エステルの加水分解を行い、目的の4-シクロヘキシルオキシ-2-[(2-メチルプロパン-2-イル)オキシカルボニルアミノ]-4-オキソブタン酸を得ることです。
工業的生産方法
この化合物の工業的生産には、収率と純度を高めるために上記の合成経路の最適化が含まれる場合があります。これには、高度な触媒の使用、最適化された反応条件、効率的な精製技術が含まれる可能性があります。
化学反応の分析
反応の種類
4-シクロヘキシルオキシ-2-[(2-メチルプロパン-2-イル)オキシカルボニルアミノ]-4-オキソブタン酸は、次のものを含むさまざまな化学反応を受ける可能性があります。
酸化: この化合物は酸化されて、追加の官能基を導入したり、既存の官能基を変更したりできます。
還元: 還元反応は、特定の官能基を還元された形態に変換するために使用できます。
置換: この化合物は置換反応を受ける可能性があり、そこで1つの官能基が別の官能基に置き換えられます。
一般的な試薬および条件
酸化: 過マンガン酸カリウム(KMnO4)または三酸化クロム(CrO3)などの一般的な酸化剤を使用できます。
還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤が一般的に使用されます。
置換: 目的の置換に応じて、さまざまな求核試薬または求電子試薬を使用できます。
形成される主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりカルボン酸またはケトンが得られる場合があり、還元によりアルコールまたはアミンが得られる場合があります。
科学研究への応用
4-シクロヘキシルオキシ-2-[(2-メチルプロパン-2-イル)オキシカルボニルアミノ]-4-オキソブタン酸は、いくつかの科学研究への応用があります。
化学: 有機合成、特に複雑な分子や医薬品の合成における構成要素として使用されます。
生物学: この化合物は、酵素相互作用の研究や生化学的アッセイにおける基質として使用できます。
産業: この化合物は、特殊化学薬品や材料の製造に使用できます。
科学的研究の応用
4-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
4-シクロヘキシルオキシ-2-[(2-メチルプロパン-2-イル)オキシカルボニルアミノ]-4-オキソブタン酸の作用機序には、特定の分子標的との相互作用が含まれます。Boc保護アミン基は、酸性条件下で脱保護して遊離アミンを露出させることができ、これはさまざまな生物学的標的に相互作用できます。シクロヘキシルオキシ基は、化合物の親油性を高め、脂質膜やタンパク質との相互作用を促進する可能性があります。
類似の化合物との比較
類似の化合物
- (2R)-2-[(2-メチルプロパン-2-イル)オキシカルボニルアミノ]-5-(プロプ-2-エノキシカルボニルアミノ)ペンタン酸
- (2S)-2-[(2-メチルプロパン-2-イル)オキシカルボニルアミノ]オクタン二酸
独自性
4-シクロヘキシルオキシ-2-[(2-メチルプロパン-2-イル)オキシカルボニルアミノ]-4-オキソブタン酸は、シクロヘキシルオキシ基の存在により、独特の化学的および物理的特性を備えています。これは、類似の化合物がそれほど効果的ではない可能性のある特定の用途に適した貴重な化合物になります。
類似化合物との比較
Similar Compounds
- (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(prop-2-enoxycarbonylamino)pentanoic acid
- (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]octanedioic acid
Uniqueness
4-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid is unique due to the presence of the cyclohexyloxy group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where similar compounds may not be as effective.
特性
分子式 |
C15H25NO6 |
|---|---|
分子量 |
315.36 g/mol |
IUPAC名 |
4-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C15H25NO6/c1-15(2,3)22-14(20)16-11(13(18)19)9-12(17)21-10-7-5-4-6-8-10/h10-11H,4-9H2,1-3H3,(H,16,20)(H,18,19) |
InChIキー |
NLPQIWFEEKQBBN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OC1CCCCC1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(benzyloxy)phenyl]-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12050292.png)
![(5E)-5-[4-(dimethylamino)benzylidene]-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12050300.png)
![[(1H-Benzoimidazol-2-ylmethyl)-methyl-amino]-acetic acid](/img/structure/B12050305.png)
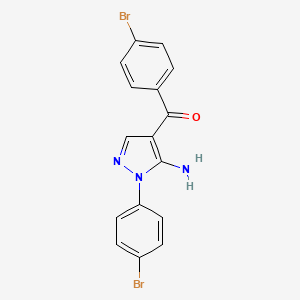
![8-[(2E)-2-benzylidenehydrazinyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione](/img/structure/B12050316.png)
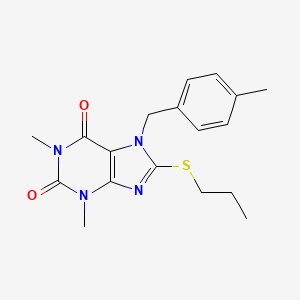
![4-((E)-{2-[2-(2,3-Dichlorophenoxy)acetyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12050334.png)

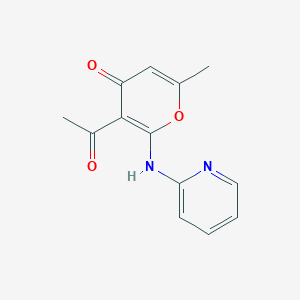
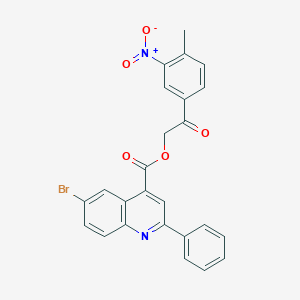

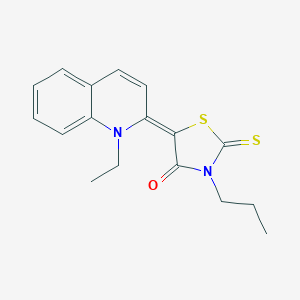
![(R)-(-)-1-{(S)-2-[Bis(3,5-di-trifluoromethylphenyl)phosphino]ferrocenyl}ethyldi-3,5-xylylphosphine](/img/structure/B12050374.png)

